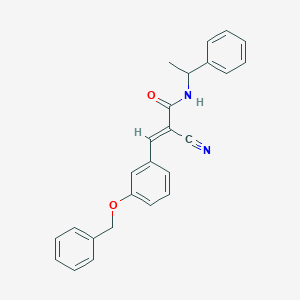
1-(3-Cloropiridin-2-il)etilamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C7H9ClN2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloropyridine ring attached to an ethanamine group .
Aplicaciones Científicas De Investigación
1-(3-Chloropyridin-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known that this compound is used in the synthesis of chlorantraniliprole , a potent and selective activator of the insect ryanodine receptor .
Mode of Action
In the context of its use in the synthesis of chlorantraniliprole, it can be inferred that it contributes to the overall mode of action of the resulting compound .
Biochemical Pathways
Given its role in the synthesis of chlorantraniliprole , it can be inferred that it indirectly influences the pathways associated with the insect ryanodine receptor .
Result of Action
Considering its role in the synthesis of chlorantraniliprole , it can be inferred that it contributes to the overall effects of the resulting compound .
Action Environment
Such factors could potentially affect the synthesis processes in which this compound is involved .
Métodos De Preparación
The synthesis of 1-(3-Chloropyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-hydrazinopyridine.
Reaction Conditions: The starting material is reacted with tert-butanol and sodium tert-butoxide in a round-bottom flask. The mixture is heated to reflux, and a second reactant (R = Et) is added dropwise over an hour.
Workup: The reaction mixture is cooled, and glacial acetic acid is added to adjust the pH.
Análisis De Reacciones Químicas
1-(3-Chloropyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Comparación Con Compuestos Similares
1-(3-Chloropyridin-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(2-Chloropyridin-3-yl)ethan-1-amine: This compound has a similar structure but with the chlorine atom at a different position on the pyridine ring.
1-(3-Chloropyridin-4-yl)ethan-1-amine: Another isomer with the chlorine atom at the 4-position.
1-(3-Bromopyridin-2-yl)ethan-1-amine: Similar structure but with a bromine atom instead of chlorine.
Propiedades
IUPAC Name |
1-(3-chloropyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNYOSWQUKAKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethoxy-N-[(3-methoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2555860.png)

![[4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)phenyl]acetic acid](/img/structure/B2555864.png)


![1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine](/img/structure/B2555871.png)





![4-Chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2555880.png)
